2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride
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Overview
Description
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride is a chemical compound with the molecular formula C18H20N2O·HCl It is known for its unique structure, which includes a piperazine ring and two phenyl groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride typically involves the reaction of 2,2-diphenylacetyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may include additional steps such as distillation and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The piperazine ring is known to interact with neurotransmitter receptors, potentially affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride
- 2-Phenyl-1-(piperidin-1-yl)ethanone
- 2,2-Diphenyl-1-piperazin-1-yl-ethanone trifluoroacetate
Uniqueness
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride is unique due to its specific structural features, including the presence of two phenyl groups and a piperazine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H21ClN2O |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
2,2-diphenyl-1-piperazin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C18H20N2O.ClH/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17,19H,11-14H2;1H |
InChI Key |
KTCOGZLGNUHDNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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